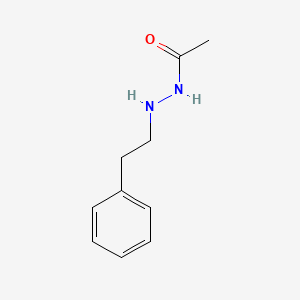

1-Acetyl-2-phenethylhydrazine

Übersicht

Beschreibung

1-Acetyl-2-phenethylhydrazine (1-APH) is a water-soluble, colorless to light yellow liquid that is widely used as a reagent in organic synthesis. 1-APH has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. 1-APH is also used in the study of biochemistry and physiological effects, as well as in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Hematopoietic System Studies

1-Acetyl-2-phenethylhydrazine reacts with oxyhaemoglobin to form free radicals. This reaction can be used to induce haemolytic anaemia for studies of the hematopoietic system .

Vascular Tumor Research

1-Acetyl-2-phenethylhydrazine is a vascular tumor initiator used in experimental animal models .

Antidepressant Research

N’-(2-Phenethyl)acetohydrazide (PEHA) is an endogenous substance that can be found in the brain, blood, and urine of animals. It has both central and peripheral effects. In clinical studies, PEHA was shown to have antidepressant properties in humans .

Neurotransmitter Studies

PEHA has been shown to bind to amine receptors and inhibit the reuptake of dopamine and norepinephrine by neurons .

Anticonvulsant Research

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity .

Dopamine Level Studies

This drug increased dopamine levels in the nucleus accumbens of rats and increased locomotor activity in mice .

Wirkmechanismus

Target of Action

1-Acetyl-2-phenethylhydrazine, also known as n’-(2-phenylethyl)acetohydrazide, primarily targets oxyhaemoglobin . Oxyhaemoglobin is a form of hemoglobin that is bound to oxygen and is responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

The compound interacts with oxyhaemoglobin, reacting with it to form free radicals . Free radicals are atoms or molecules that have unpaired electrons, making them highly reactive and capable of causing various types of chemical reactions .

Biochemical Pathways

It is known that the compound’s interaction with oxyhaemoglobin and the subsequent formation of free radicals can lead tooxidative stress . Oxidative stress occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. This can affect various biochemical pathways and have downstream effects on cellular functions .

Result of Action

The primary result of 1-Acetyl-2-phenethylhydrazine’s action is the induction of haemolytic anaemia . Haemolytic anaemia is a condition characterized by the premature destruction of red blood cells, leading to a decrease in their number in the bloodstream . This can result in various symptoms, including fatigue, weakness, and shortness of breath .

Eigenschaften

IUPAC Name |

N'-(2-phenylethyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBNIFLGBKGGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989069 | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-phenethylhydrazine | |

CAS RN |

69352-50-7 | |

| Record name | N-Acetylphenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

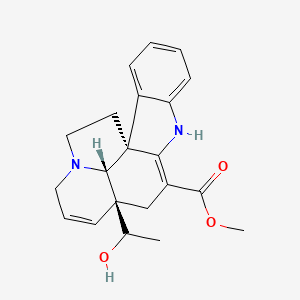

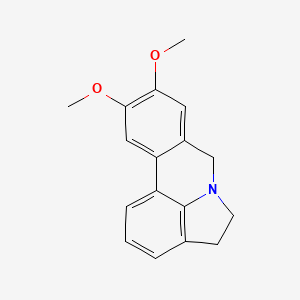

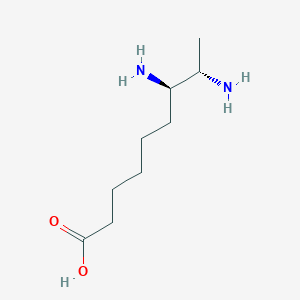

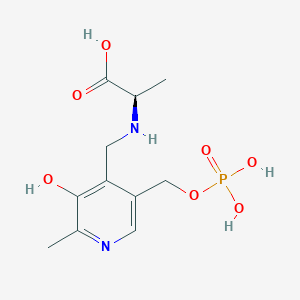

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)

![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)